molecular formula C27H18N2O9 B12458125 4-({[(2-{[(4-Nitrophenyl)carbonyl]amino}phenyl)carbonyl]oxy}acetyl)phenyl furan-2-carboxylate

4-({[(2-{[(4-Nitrophenyl)carbonyl]amino}phenyl)carbonyl]oxy}acetyl)phenyl furan-2-carboxylate

Cat. No.: B12458125
M. Wt: 514.4 g/mol
InChI Key: CCBHQSOEDIPFMB-UHFFFAOYSA-N
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Description

4-{2-[2-(4-NITROBENZAMIDO)BENZOYLOXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE is a complex organic compound that features a furan ring, a nitrobenzamide group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[2-(4-NITROBENZAMIDO)BENZOYLOXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE typically involves multiple steps, starting with the preparation of the furan-2-carboxylate core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The nitrobenzamide group is introduced via a nitration reaction, followed by amide formation. The benzoate ester linkage is formed through esterification reactions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of solvents and catalysts. Continuous flow reactors and other advanced techniques may be employed to scale up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-{2-[2-(4-NITROBENZAMIDO)BENZOYLOXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.

    Substitution: The ester and amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles such as amines or alcohols for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various ester or amide derivatives.

Scientific Research Applications

4-{2-[2-(4-NITROBENZAMIDO)BENZOYLOXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-{2-[2-(4-NITROBENZAMIDO)BENZOYLOXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE involves its interaction with specific molecular targets. The nitrobenzamide group can interact with enzymes or receptors, potentially inhibiting their activity. The furan ring may also play a role in stabilizing the compound’s interaction with its targets. Pathways involved in its mechanism of action include enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    4-{2-[2-(4-AMINOBENZAMIDO)BENZOYLOXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE: Similar structure but with an amino group instead of a nitro group.

    4-{2-[2-(4-METHOXYBENZAMIDO)BENZOYLOXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE: Contains a methoxy group instead of a nitro group.

Uniqueness

4-{2-[2-(4-NITROBENZAMIDO)BENZOYLOXY]ACETYL}PHENYL FURAN-2-CARBOXYLATE is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where the nitro group plays a crucial role in its activity.

Properties

Molecular Formula

C27H18N2O9

Molecular Weight

514.4 g/mol

IUPAC Name

[4-[2-[2-[(4-nitrobenzoyl)amino]benzoyl]oxyacetyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C27H18N2O9/c30-23(17-9-13-20(14-10-17)38-27(33)24-6-3-15-36-24)16-37-26(32)21-4-1-2-5-22(21)28-25(31)18-7-11-19(12-8-18)29(34)35/h1-15H,16H2,(H,28,31)

InChI Key

CCBHQSOEDIPFMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CO3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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